molecular formula C7H8N2Na2O3 B12661048 Sodium 5-ethyl-5-methylbarbiturate CAS No. 94201-54-4

Sodium 5-ethyl-5-methylbarbiturate

Cat. No.: B12661048
CAS No.: 94201-54-4
M. Wt: 214.13 g/mol
InChI Key: MHMYZUAECFBNHI-UHFFFAOYSA-L
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Description

Sodium 5-ethyl-5-methylbarbiturate is a barbiturate derivative with the chemical formula C7H8N2Na2O3. It is known for its sedative and hypnotic properties, making it a valuable compound in the field of medicine. This compound is a sodium salt of barbituric acid, which has been modified to include ethyl and methyl groups at the 5-position of the barbiturate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-ethyl-5-methylbarbiturate typically involves the reaction of 5-ethyl-5-methylbarbituric acid with sodium hydroxide. The process can be summarized as follows:

    Starting Materials: 5-ethyl-5-methylbarbituric acid and sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

    Procedure: The 5-ethyl-5-methylbarbituric acid is dissolved in water, and sodium hydroxide is added slowly with stirring. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Raw Materials: High-purity 5-ethyl-5-methylbarbituric acid and sodium hydroxide.

    Reaction Vessel: A large-scale reactor equipped with temperature control and stirring mechanisms.

    Purification: The product is purified through crystallization or other suitable methods to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethyl-5-methylbarbiturate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium 5-ethyl-5-methylbarbiturate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its sedative and hypnotic properties.

    Medicine: It is used in the development of sedative and anticonvulsant medications.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sodium 5-ethyl-5-methylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, leading to its sedative and anticonvulsant effects. The molecular targets include GABA receptors and chloride ion channels, which play a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Sodium 5-ethyl-5-methylbarbiturate can be compared with other barbiturate derivatives such as:

    Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.

    Pentobarbital: Another barbiturate used for its sedative and hypnotic effects.

    Secobarbital: Known for its short-acting sedative properties.

Uniqueness: this compound is unique due to its specific substitution pattern at the 5-position, which imparts distinct pharmacological properties compared to other barbiturates.

Properties

CAS No.

94201-54-4

Molecular Formula

C7H8N2Na2O3

Molecular Weight

214.13 g/mol

IUPAC Name

disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate

InChI

InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2

InChI Key

MHMYZUAECFBNHI-UHFFFAOYSA-L

Canonical SMILES

CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

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